Cas no 2468-18-0 (5-Ethoxy-2-nitrophenylhydrazine)

5-Ethoxy-2-nitrophenylhydrazine 化学的及び物理的性質
名前と識別子
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- 5-Ethoxy-2-nitrophenylhydrazine
- (5-ethoxy-2-nitrophenyl)hydrazine
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- インチ: 1S/C8H11N3O3/c1-2-14-6-3-4-8(11(12)13)7(5-6)10-9/h3-5,10H,2,9H2,1H3
- InChIKey: QGMCVGVUFJRODW-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1C=CC(=C(C=1)NN)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 195
- トポロジー分子極性表面積: 93.1
- 疎水性パラメータ計算基準値(XlogP): 2
5-Ethoxy-2-nitrophenylhydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A250000809-500mg |
5-Ethoxy-2-nitrophenylhydrazine |
2468-18-0 | 98% | 500mg |
$1009.40 | 2023-09-02 | |
Alichem | A250000809-1g |
5-Ethoxy-2-nitrophenylhydrazine |
2468-18-0 | 98% | 1g |
$1786.10 | 2023-09-02 | |
Alichem | A250000809-250mg |
5-Ethoxy-2-nitrophenylhydrazine |
2468-18-0 | 98% | 250mg |
$720.80 | 2023-09-02 |
5-Ethoxy-2-nitrophenylhydrazine 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
5-Ethoxy-2-nitrophenylhydrazineに関する追加情報
5-Ethoxy-2-nitrophenylhydrazine (CAS No. 2468-18-0): Properties, Applications, and Market Insights
5-Ethoxy-2-nitrophenylhydrazine (CAS No. 2468-18-0) is a specialized organic compound with significant relevance in chemical synthesis and research. This compound, characterized by its nitrophenylhydrazine core and ethoxy substituent, has garnered attention for its unique chemical properties and versatile applications. In this comprehensive guide, we explore its molecular structure, synthesis pathways, industrial uses, and emerging trends in the chemical sector.
The molecular formula of 5-Ethoxy-2-nitrophenylhydrazine is C8H11N3O3, with a molecular weight of 197.19 g/mol. Its structure features a nitro group (-NO2) and a hydrazine moiety (-NHNH2) attached to a benzene ring, which is further substituted with an ethoxy group (-OCH2CH3). This configuration imparts distinct reactivity, making it valuable for azo dye synthesis, pharmaceutical intermediates, and analytical chemistry applications.
One of the most searched questions about 5-Ethoxy-2-nitrophenylhydrazine is its role in chromogenic reactions. Researchers frequently utilize this compound as a derivatization agent for carbonyl compounds (e.g., aldehydes and ketones) in HPLC and spectrophotometric analyses. Its ability to form colored hydrazone derivatives enhances detection sensitivity, aligning with the growing demand for high-performance analytical methods in environmental and food safety testing.
In the pharmaceutical industry, 5-Ethoxy-2-nitrophenylhydrazine serves as a precursor for heterocyclic compounds. Recent studies highlight its potential in synthesizing pyrazole and indazole derivatives—scaffolds prevalent in drug discovery for anti-inflammatory and anticancer agents. This ties into the trending focus on small-molecule therapeutics and targeted drug design.
From a market perspective, the demand for nitrophenylhydrazine derivatives is rising due to advancements in material science and agrochemicals. The compound’s compatibility with green chemistry principles (e.g., solvent-free reactions) resonates with the industry’s shift toward sustainable practices. Suppliers emphasize >99% purity grades to meet the stringent requirements of GMP-certified applications.
Storage and handling of 5-Ethoxy-2-nitrophenylhydrazine require attention to stability. It is recommended to store the compound in amber glass containers under inert conditions to prevent degradation. Analytical techniques like NMR spectroscopy and mass spectrometry are commonly employed for quality verification, addressing another frequently searched topic: how to characterize nitrophenylhydrazine compounds.
Innovative research explores its utility in smart materials, such as photoresponsive polymers and sensors. The electron-withdrawing nitro group facilitates photoinduced electron transfer (PET), a property leveraged in developing molecular probes for bioimaging—a hotspot in nanotechnology forums.
For SEO optimization, this content integrates key phrases like "buy 5-Ethoxy-2-nitrophenylhydrazine", "CAS 2468-18-0 supplier", and "nitrophenylhydrazine applications", while maintaining readability. The compound’s niche yet expanding role ensures its relevance in academic and industrial queries alike.
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